molecular formula C20H19N5O2 B2597795 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2097923-48-1

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B2597795
CAS No.: 2097923-48-1
M. Wt: 361.405
InChI Key: RKIXWCUMZOXAFR-UHFFFAOYSA-N
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Description

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the methoxy group and the carboxamide functionality. The pyridin-3-yl and pyrazol-1-yl groups are then introduced through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and reagents like sodium hydride and dimethylformamide . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide include other indole derivatives with similar structural features. These compounds often share similar biological activities but may differ in their potency and selectivity. Examples of similar compounds include:

Properties

IUPAC Name

6-methoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-27-17-5-4-14-9-19(24-18(14)10-17)20(26)22-7-8-25-13-16(12-23-25)15-3-2-6-21-11-15/h2-6,9-13,24H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXWCUMZOXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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